molecular formula C16H22F2N2O B248171 N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Cat. No. B248171
M. Wt: 296.35 g/mol
InChI Key: ZVZSXJQBIPCAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide (DFPP) is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of medicinal chemistry. DFPP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various diseases.

Mechanism of Action

N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is a potent inhibitor of FAAH, which is involved in the degradation of endocannabinoids. The inhibition of FAAH leads to an increase in endocannabinoid levels, which activates cannabinoid receptors in the body. The activation of cannabinoid receptors has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects in various preclinical studies. N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has also been shown to have an effect on the regulation of appetite and metabolism.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is a potent and selective inhibitor of FAAH, which makes it an ideal tool for studying the endocannabinoid system. However, N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

1. Development of N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide derivatives with improved solubility and pharmacokinetic properties.
2. Investigation of the therapeutic potential of N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide in various diseases, including pain, inflammation, anxiety, and neurodegenerative disorders.
3. Study of the effect of N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide on the regulation of appetite and metabolism.
4. Investigation of the potential use of N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide in combination with other drugs for enhanced therapeutic effects.
5. Study of the long-term effects of N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide on the endocannabinoid system and its potential for drug tolerance and dependence.

Synthesis Methods

N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-difluorobenzoyl chloride with 3,5-dimethylpiperidine to form the intermediate, which is then reacted with 3-bromopropionyl chloride to yield N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of FAAH by N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide leads to an increase in endocannabinoid levels, which has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects.

properties

Product Name

N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Molecular Formula

C16H22F2N2O

Molecular Weight

296.35 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

InChI

InChI=1S/C16H22F2N2O/c1-11-7-12(2)10-20(9-11)6-5-16(21)19-13-3-4-14(17)15(18)8-13/h3-4,8,11-12H,5-7,9-10H2,1-2H3,(H,19,21)

InChI Key

ZVZSXJQBIPCAHD-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC(=C(C=C2)F)F)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC(=C(C=C2)F)F)C

Origin of Product

United States

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